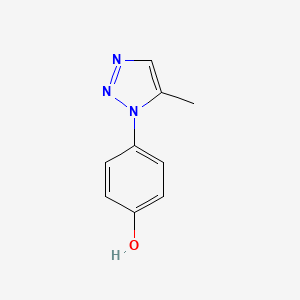

4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol

Description

Structure

3D Structure

Properties

CAS No. |

84292-48-8 |

|---|---|

Molecular Formula |

C9H9N3O |

Molecular Weight |

175.19 g/mol |

IUPAC Name |

4-(5-methyltriazol-1-yl)phenol |

InChI |

InChI=1S/C9H9N3O/c1-7-6-10-11-12(7)8-2-4-9(13)5-3-8/h2-6,13H,1H3 |

InChI Key |

XDILZSDEOACNKR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=NN1C2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol

Executive Summary

This guide provides a comprehensive technical analysis of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol , a specific regioisomer of the disubstituted 1,2,3-triazole class.[1] While 1,4-disubstituted triazoles (products of CuAAC "Click" chemistry) are ubiquitous in literature, the 1,5-disubstituted variant discussed here represents a distinct pharmacophore.[2]

This molecule serves as a critical cis-amide bioisostere , offering unique steric vectors and electronic properties that differ significantly from its 1,4-counterpart.[1][2] This document details its structural dynamics, ruthenium-catalyzed synthesis (RuAAC), and utility in peptidomimetic drug design.[2]

Structural Architecture & Electronic Properties[1][2]

The Regiochemical Distinction

The core distinction of this molecule lies in the 1,5-substitution pattern .

-

1,4-Isomer (CuAAC Product): Mimics a trans-amide bond; linear topography.[1]

-

1,5-Isomer (RuAAC Product): Mimics a cis-amide bond; turn-inducing topography.[1]

In 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol, the steric clash between the methyl group at C5 and the orthohydrogens of the phenyl ring at N1 forces the two rings to twist out of coplanarity.[1] This orthogonal conformation is crucial for binding pockets that require a "kinked" ligand structure.[1]

Electronic Pharmacophore Mapping

The 1,2,3-triazole ring possesses a high dipole moment (~5 D).[2]

-

N2 and N3: Weak hydrogen bond acceptors.[1]

-

C5-Methyl: Provides a small hydrophobic anchor.[1]

-

Phenolic -OH: Acts as a dual H-bond donor/acceptor (pKa ~10.0), critical for solubility and target engagement (e.g., Serine/Threonine residues).[1][2]

Synthetic Methodology: The RuAAC Protocol[3][4][5]

Achieving the 1,5-regioisomer requires Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) .[1][3][4][5] Standard Copper catalysis (CuAAC) would yield the 1,4-isomer exclusively.[5][6]

Reaction Mechanism

The RuAAC cycle involves the oxidative coupling of the azide and alkyne to a ruthenacycle intermediate. Unlike CuAAC, this mechanism does not involve a copper acetylide, allowing for the use of both terminal and internal alkynes (though terminal is used here).[2][6]

Catalyst of Choice: CpRuCl(PPh3)2 (Pentamethylcyclopentadienyl ruthenium(II) chloride bis(triphenylphosphine)).[1][2] The bulky Cp ligand directs the regioselectivity.

Experimental Protocol

Safety Note: Organic azides are potentially explosive. Maintain a low C/N ratio. Work behind a blast shield.

Step 1: Preparation of 4-Azidophenol

-

Dissolve 4-aminophenol (10 mmol) in 6M HCl (20 mL) at 0°C.

-

Add NaNO2 (11 mmol) dropwise to form the diazonium salt.[1]

-

Add NaN3 (12 mmol) slowly. Stir for 1h at 0°C, then warm to RT.

-

Extract with EtOAc, wash with brine, dry over MgSO4. Use immediately.

Step 2: RuAAC Cycloaddition

-

Setup: Flame-dry a Schlenk flask under Argon.

-

Reagents: Add 4-Azidophenol (1.0 eq) and Cp*RuCl(PPh3)2 (2 mol%).

-

Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration).

-

Alkyne: Bubble Propyne gas (excess) through the solution for 5 mins, or add a propyne surrogate (e.g., trimethyl(prop-1-ynyl)silane if desilylation is planned, though direct gas is preferred for atom economy). Note: For easier handling, 1-bromoprop-1-ene can be used with magnesium, but propyne gas is the direct route.[1]

-

Reaction: Seal the vessel and heat to 60°C for 12 hours.

-

Purification: Flash column chromatography (SiO2, Hexane/EtOAc gradient). The 1,5-isomer typically elutes after any trace 1,4-isomer due to higher polarity/dipole moment.[1][2]

Physicochemical Profile

The following data summarizes the core properties of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol.

| Property | Value (Approx.) | Notes |

| Molecular Formula | C9H9N3O | |

| Molecular Weight | 175.19 g/mol | |

| LogP (Predicted) | 1.8 - 2.1 | Moderately lipophilic; good membrane permeability.[1] |

| pKa (Phenol) | ~9.9 | Ionized at physiological pH > 10.[1][2] |

| pKa (Triazole) | ~0.5 (Conjugate acid) | The ring is a very weak base.[1][2] |

| H-Bond Donors | 1 (Phenolic OH) | |

| H-Bond Acceptors | 3 (N2, N3, OH) | N1 is substituted and non-basic.[1][2] |

| Topological Polar Surface Area | ~50 Ų | Favorable for CNS penetration.[1][2] |

Medicinal Chemistry Applications

Cis-Amide Bioisostere

Peptide bonds often exist in the trans conformation.[1] However, cis conformations are vital for beta-turns in proteins.[1][2]

-

The 1,5-disubstituted triazole accurately mimics the distance and angle of a cis-peptide bond.[1]

-

Application: Inserting this scaffold into peptidomimetics can "lock" a bioactive conformation, improving potency and metabolic stability (protease resistance).[2]

COX-2 Inhibition Potential

The 1-phenyl-5-methyl-1,2,3-triazole motif is structurally analogous to the vicinal diaryl heterocycles found in Coxibs (e.g., Celecoxib).[1]

-

The phenolic -OH can mimic the sulfonamide/sulfone pharmacophore's H-bonding capability in the COX-2 side pocket.[1]

References

-

Zhang, L., et al. (2005).[2] "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[1] Link[1][2]

- Seminal paper defining the RuAAC methodology for 1,5-disubstituted triazoles.

-

Rasmussen, L. K., et al. (2007).[2] "Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes."[1][3][5] Organic Letters. Link[1][2]

- Specific protocols for aryl azides similar to 4-azidophenol.

-

Bonnet, D., et al. (2008).[2] "Solid-Phase Synthesis of 1,5-Disubstituted 1,2,3-Triazoles." Journal of Combinatorial Chemistry. Link[1][2]

- Discusses the cis-amide bioisostere character of the 1,5-isomer.

-

Tron, G. C., et al. (2008).[2] "Click chemistry reactions in medicinal chemistry: Applications of the 1,2,3-triazole scaffold." Medicinal Research Reviews. Link[1][2]

- Comprehensive review of triazole pharmacophores.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files01.core.ac.uk [files01.core.ac.uk]

The 1,5-Disubstituted 1,2,3-Triazole: A Precision Tool in Medicinal Chemistry

[1][2]

Executive Summary

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized medicinal chemistry by providing easy access to 1,4-disubstituted 1,2,3-triazoles, the 1,5-disubstituted regioisomer remains a more sophisticated, underutilized scaffold.[1][2] Its value lies not in ease of synthesis, but in its unique electronic and steric properties: unlike the 1,4-isomer which mimics a trans-amide bond, the 1,5-isomer is a surrogate for the cis-amide bond . This guide details the structural rationale, ruthenium-catalyzed synthesis (RuAAC), and strategic deployment of 1,5-triazoles in drug design.

Part 1: Structural & Electronic Rationale

The cis-Amide Bioisostere

The primary medicinal value of the 1,5-disubstituted 1,2,3-triazole is its ability to lock molecular conformation in a geometry analogous to a cis-peptide bond.[3] In the 1,4-isomer, the substituents are separated by a distance and angle resembling a trans-amide.[4] In the 1,5-isomer, the substituents (

Dipole Moment and Electrostatics

The 1,2,3-triazole ring has a large dipole moment (~5.0 D). However, the vector orientation differs significantly between regioisomers.

-

1,4-triazole: The dipole aligns to reinforce linear binding modes.

-

1,5-triazole: The dipole is oriented to support orthogonal interactions, often crucial for binding in deep, spherical hydrophobic pockets where cis-amide geometry is preferred.

Table 1: Comparative Physicochemical Properties

| Property | trans-Amide | 1,4-Triazole | cis-Amide | 1,5-Triazole |

| Geometry | Linear/Extended | Linear/Extended | Bent/Turn | Bent/Turn |

| C | ~3.8 Å | ~5.0 Å | ~3.0 Å | ~2.8 - 3.2 Å |

| Dipole Moment | ~3.5 D | ~5.0 D | ~3.5 D | ~4.8 - 5.1 D |

| H-Bond Donor | NH | C(5)-H (Weak) | NH | None (unless functionalized) |

| H-Bond Acceptor | C=O | N(2), N(3) | C=O | N(2), N(3) |

Part 2: Synthetic Methodologies

RuAAC: The Gold Standard

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the most reliable method for generating 1,5-disubstituted triazoles. Unlike CuAAC, which relies on the formation of copper acetylides (limiting it to terminal alkynes), RuAAC proceeds via an oxidative coupling mechanism.[5] This allows RuAAC to engage internal alkynes , providing access to fully substituted 1,4,5-triazoles.

Mechanism of Action

The catalytic cycle involves the displacement of spectator ligands from the Pentamethylcyclopentadienyl (Cp*) Ruthenium complex, followed by the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle.[6] Reductive elimination releases the product.[6][7]

Figure 1: The catalytic cycle of RuAAC.[8] The steric bulk of the Cp* ligand directs the regioselectivity, forcing the azide substituent distal to the bulky ligand, resulting in the 1,5-isomer.

Standard Operating Procedure (RuAAC)

Objective: Synthesis of 1-benzyl-5-phenyl-1H-1,2,3-triazole.

Reagents:

-

Benzyl azide (1.0 equiv)

-

Phenylacetylene (1.0 equiv)

-

Catalyst: Cp*RuCl(PPh3)2 (2-5 mol%)

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous)

Protocol:

-

Preparation: In a glovebox or under strictly inert atmosphere (N2/Ar), charge a reaction vial with Cp*RuCl(PPh3)2 (2 mol%).

-

Solvation: Add anhydrous 1,4-dioxane (0.5 M concentration relative to limiting reagent).

-

Addition: Add phenylacetylene followed by benzyl azide. Note: Unlike CuAAC, order of addition is less critical, but adding the alkyne first ensures complexation.

-

Reaction: Seal the vial and heat to 60–80 °C for 4–12 hours.

-

Validation: Monitor by TLC or LC-MS. The 1,5-isomer typically has a lower Rf than the 1,4-isomer in EtOAc/Hexane systems due to higher polarity (dipole alignment).

-

-

Workup: Cool to room temperature. Concentrate in vacuo.

-

Purification: Flash column chromatography (SiO2).

-

Self-Validation Check: 1H NMR is definitive. The triazole C(4)-H proton of the 1,5-isomer typically appears downfield (approx

7.5-7.8 ppm) compared to the 1,4-isomer, but the most reliable confirmation is NOE (Nuclear Overhauser Effect) spectroscopy. You should observe a strong NOE signal between the N(1)-substituent and the C(5)-substituent (or C(4)-H).

-

Magnesium-Mediated Synthesis (Alternative)

For substrates sensitive to transition metals or requiring C4-functionalization (e.g., trapping with electrophiles), magnesium-mediated synthesis is a powerful alternative.

-

Method: Reaction of bromomagnesium acetylides (Grignard prepared from alkyne + EtMgBr) with organic azides.

-

Advantage: Generates a 4-magnesio-1,2,3-triazole intermediate which can be quenched with

(to give 1,5-disubstituted) or other electrophiles (

Part 3: Medicinal Chemistry Applications[2][4][9][10][11][12][13][14]

Peptidomimetics: The "Turn" Inducer

The 1,5-triazole is a proven scaffold for stabilizing

-

Case Study: Neurotensin Analogues . Replacement of the amide bond in neurotensin (8-13) with a 1,5-triazole resulted in high stability and retained affinity, whereas the 1,4-triazole analogue (mimicking trans) showed reduced biological activity due to extended conformation.

Kinase Inhibitors: Scaffold Hopping

In kinase inhibitors, the "hinge region" binding is critical. 1,5-disubstituted triazoles have been used to replace unstable cis-amide linkers or to orient hydrophobic groups into the "back pocket" of the kinase ATP site.

Figure 2: Strategic decision tree for scaffold selection. The 1,5-isomer is selected when the pharmacophore requires a bent or turn conformation.

References

-

Zhang, L., et al. (2005).[9] Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[8] Journal of the American Chemical Society. [Link]

-

Boren, B. C., et al. (2008).[5] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society. [Link]

-

Krasiński, A., et al. (2005). In Situ Selection of Lead Compounds by Click Chemistry: Target-Guided Synthesis of Acetylcholinesterase Inhibitors. Journal of the American Chemical Society. [Link]

-

Valverde, I. E., et al. (2013). 1,2,3-Triazoles as Amide Bond Mimics: Triazole Scan Yields Protease-Resistant Peptidomimetics for Tumor Targeting. Angewandte Chemie International Edition. [Link]

-

Johansson, J. R., et al. (2016).[1] Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications.[10] Organic & Biomolecular Chemistry. [Link]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,5-Disubstituted 1,2,3-triazoles: Molecular scaffolds for medicinal chemistry and biomolecular mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Click Chemistry [organic-chemistry.org]

- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chiral 1,5-disubstituted 1,2,3-triazoles – versatile tools for foldamers and peptidomimetic applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Troubleshooting & Optimization

Purification methods for 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol from ruthenium residues

Welcome to our dedicated technical support guide for the purification of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol, a critical intermediate in numerous drug development programs. This resource is designed for researchers, scientists, and process chemists who encounter challenges in removing persistent ruthenium residues following synthesis. Given that ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a common method for synthesizing 1,5-disubstituted 1,2,3-triazoles, effective removal of the ruthenium catalyst is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific issues you may face during your purification workflow.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol, providing step-by-step solutions grounded in chemical principles.

Q1: My final product is persistently colored (e.g., pink, brown, or black) after initial workup. What's the cause and how can I obtain a colorless product?

A1: The most common cause of discoloration is the presence of residual ruthenium species. These can be highly colored and persist even at low concentrations. The appropriate removal strategy depends on the nature of the ruthenium complex and the scale of your reaction.

Here is a decision-making workflow to select the best purification strategy:

Caption: Decision workflow for removing colored ruthenium impurities.

Detailed Protocols:

-

Method 1: Oxidative Wash

-

Principle: This method oxidizes soluble ruthenium complexes to the highly insoluble ruthenium dioxide (RuO₂), which can be removed by filtration.[3]

-

Protocol:

-

Dissolve the crude product in a suitable polar solvent (e.g., ethyl acetate, acetone).

-

Add 15% aqueous hydrogen peroxide and stir vigorously for 1-2 hours. You may observe the formation of a black precipitate (RuO₂).

-

Filter the mixture through a pad of celite to remove the RuO₂.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the product.

-

-

-

Method 2: Adsorbent/Scavenger Treatment

-

Principle: Various materials can selectively bind to ruthenium, allowing for its removal from the solution. Activated carbon is a cost-effective option, while specialized silica-based scavengers offer higher selectivity.[4][5]

-

Protocol (Activated Carbon):

-

Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Add activated carbon (approximately 5-10 wt% relative to the crude product).

-

Stir the suspension at room temperature for several hours or overnight. Heating may improve efficiency but should be tested for product stability.[5]

-

Filter the mixture through celite to remove the carbon.

-

Concentrate the filtrate to yield the purified product.

-

-

-

Method 3: Aqueous Extraction with Chelating Agents

-

Principle: Water-soluble ligands can coordinate with the ruthenium, pulling it into the aqueous phase during a liquid-liquid extraction.[6]

-

Protocol (L-Cysteine):

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Prepare a basic aqueous solution of L-cysteine (e.g., 0.1 M L-cysteine in 0.1 M NaOH).

-

Wash the organic layer several times with the L-cysteine solution.

-

Follow with washes of water and brine.

-

Dry the organic layer and remove the solvent.

-

-

Q2: My product appears clean by NMR and TLC, but ICP-MS analysis shows ruthenium levels above the regulatory limit (e.g., >10 ppm). How can I achieve higher purity?

A2: While NMR and TLC are excellent for assessing organic purity, they are not sensitive enough to detect trace metal contamination.[7] Achieving pharmaceutically acceptable levels of ruthenium (<10 ppm) often requires more rigorous purification techniques.[8]

Comparison of Ruthenium Removal Methods:

| Method | Advantages | Disadvantages | Typical Ru Levels Achieved |

| Oxidative Wash | Simple, inexpensive.[3] | May not be suitable for sensitive functional groups. | < 50 ppm |

| Activated Carbon | Cost-effective, widely available.[5] | Can lead to product loss due to non-specific adsorption.[4] | 10-100 ppm |

| Silica-Thiol Scavengers | High efficiency and selectivity.[4] | Higher cost than carbon. | < 10 ppm |

| Aqueous Extraction | Good for large scale, avoids solid filtration.[6] | Requires product to be stable in a biphasic system. | 10-150 ppm |

| Column Chromatography | Can remove both metal and organic impurities. | Can be solvent-intensive and lead to product loss on the stationary phase. | < 5 ppm |

Advanced Purification Protocol: Scavenger Treatment Followed by Chromatography

-

Scavenger Selection: For polar products like 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol, silica-based scavengers with thiol (Si-Thiol) or strong cation exchange (SCX-2) functionalities are highly effective.[4]

-

Scavenging Step:

-

Dissolve the crude product in a suitable solvent (e.g., DCM or Ethyl Acetate).

-

Add the chosen silica scavenger (typically 5-10 equivalents relative to the initial ruthenium catalyst loading).

-

Stir at room temperature or with gentle heating (e.g., 40 °C) for 4-24 hours.

-

Filter off the scavenger and concentrate the solution.

-

-

Chromatography Step:

-

Challenge: The polar phenol and triazole moieties can cause streaking and poor separation on standard silica gel.[9]

-

Stationary Phase: Consider using neutral alumina or a C18-functionalized silica (reversed-phase) to minimize strong interactions.

-

Mobile Phase (Normal Phase): A gradient of ethyl acetate in hexanes with a small amount of a polar modifier like methanol (1-5%) can be effective. To reduce streaking on silica, adding a small amount of acetic acid or triethylamine to the eluent can be beneficial, depending on the impurities.

-

Mobile Phase (Reversed-Phase): A gradient of acetonitrile in water is a common choice for purifying polar compounds.[10]

-

Q3: I'm experiencing low recovery of my product during purification. What are the likely causes and how can I improve my yield?

A3: Low yield is a common problem when purifying polar compounds. The primary causes are often related to the high solubility of the product in polar solvents or its strong adsorption to the stationary phase during chromatography.

-

Recrystallization Issues:

-

Problem: The product may be too soluble in the chosen recrystallization solvent, even at low temperatures, leading to significant loss in the mother liquor.[11]

-

Solution:

-

Solvent Screening: Carefully select a solvent system where the product is highly soluble when hot but sparingly soluble when cold. A mixture of solvents (e.g., ethanol/water, ethyl acetate/hexanes) often works well.

-

Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to dissolve the crude product.[11]

-

Recover a Second Crop: Concentrate the mother liquor and cool again to recover more product.[11]

-

-

-

Chromatography Losses:

-

Problem: The polar phenol and triazole groups can bind irreversibly to the acidic silanol groups on the surface of silica gel, leading to product loss.

-

Solution:

-

Deactivate the Silica: Pre-treat the silica gel by flushing the column with the eluent containing a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds like phenols).

-

Use an Alternative Stationary Phase: As mentioned in Q2, neutral alumina or reversed-phase silica (C18) are excellent alternatives that exhibit different selectivity and can prevent product loss.[9]

-

-

Frequently Asked Questions (FAQs)

-

What are the main sources of ruthenium contamination? The primary source is the catalyst used in the synthesis, for example, in RuAAC reactions.[1] Incomplete reaction workup or the formation of stable ruthenium-product adducts can lead to its persistence in the crude material.

-

What are the regulatory limits for ruthenium in APIs? Regulatory bodies like the European Medicines Agency (EMA) and the FDA have strict limits on elemental impurities. Ruthenium is considered a "Class 2B" element, and the permitted daily exposure (PDE) is typically low, often translating to a concentration limit of around 10 ppm in the final drug substance.[8]

-

How do I choose the right ruthenium scavenger? The choice depends on the solvent, the nature of the product, and the cost. For non-polar systems, reagents like triphenylphosphine oxide or DMSO followed by silica filtration can be effective.[12][13] For polar products, silica-based scavengers like Si-Thiol are often more efficient.[4] It is recommended to perform a small-scale screen of different scavengers to find the optimal one for your specific process.[5]

-

Can recrystallization alone remove ruthenium residues effectively? While recrystallization is excellent for removing organic impurities, it is generally not sufficient on its own to reduce ruthenium to the low ppm levels required for pharmaceuticals. Ruthenium complexes can sometimes co-crystallize with the product. It is best used as a final polishing step after a dedicated ruthenium removal procedure.

-

What is the best way to confirm the absence of ruthenium in my final product? Standard analytical techniques like NMR and TLC are not suitable for trace metal analysis. You must use highly sensitive methods such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) to accurately quantify ruthenium levels in the low ppm or even ppb range.[7][14][15]

References

-

- PubMed

-

- ACS Publications

-

- ResearchGate

-

- Organic Chemistry Portal

-

- Biotage

-

- Organic Chemistry Portal

-

- ACS Publications

-

- Anderson's Process Solutions

-

- Chemie Brunschwig

-

- PubMed

-

- PMC

-

- Google Patents

-

- ResearchGate

-

- MDPI

-

- Rock and Mineral Analysis

-

- Benchchem

-

- PMC

-

- Biblioteka Nauki

-

- Waters Blog

-

- Benchchem

-

- Reddit

-

- ResearchGate

-

- PMC

-

- YouTube

-

- Royal Society of Chemistry

Sources

- 1. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. biotage.com [biotage.com]

- 5. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. US20160297742A1 - Use of metal scavengers for removal of ruthenium residues - Google Patents [patents.google.com]

- 9. reddit.com [reddit.com]

- 10. mdpi.com [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]

- 14. Chemical amplification methods for the sequential determination of trace amounts of ruthenium by titrimetric and spectrophotometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of Trace Ruthenium and Osmium in Geochemical Samples by Inductively Coupled Plasma-Mass Spectrometry with Distillation Separation [ykcs.ac.cn]

Technical Support Center: Regioselectivity in 5-Methyl-1,2,3-Triazole Formation

Welcome to the Technical Support Center for the regioselective synthesis of 5-methyl-1,2,3-triazoles. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with controlling the isomeric outcome of azide-alkyne cycloaddition reactions. In the following sections, we will delve into the mechanistic underpinnings of regioselectivity, provide detailed troubleshooting guides in a question-and-answer format, and present standardized protocols to ensure the selective formation of your desired triazole isomer.

Introduction: The Challenge of Regioselectivity

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a powerful transformation for the synthesis of 1,2,3-triazoles. However, the thermal, uncatalyzed reaction often yields a mixture of 1,4- and 1,5-disubstituted regioisomers, necessitating tedious purification and resulting in lower yields of the desired product.[1][2] This issue is particularly pertinent in the synthesis of 5-methyl triazoles, derived from the reaction of an azide with propyne. The small steric profile of the methyl group provides minimal bias in the uncatalyzed reaction, making catalytic control essential.

This guide will focus on the two most reliable catalytic systems for controlling regioselectivity: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for the synthesis of 1,4-disubstituted-5-methyl-1,2,3-triazoles and the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for accessing the corresponding 1,5-disubstituted isomers.[3][4]

Frequently Asked Questions (FAQs)

Q1: I performed a thermal cycloaddition with my azide and propyne and obtained a mixture of two products. Why is this happening?

A1: The thermal Huisgen 1,3-dipolar cycloaddition proceeds through a concerted mechanism where the frontier molecular orbitals (HOMO and LUMO) of the azide and alkyne can align in two different orientations with similar activation energies.[5] This leads to the formation of both the 1,4- and 1,5-disubstituted triazole isomers, often in nearly equal amounts, especially when the alkyne substituent is small like a methyl group. To achieve regioselectivity, a catalyst is necessary to favor one reaction pathway over the other.[3]

Q2: How do the copper and ruthenium catalysts enforce regioselectivity?

A2: The mechanisms for CuAAC and RuAAC are distinct, leading to their complementary regioselectivity.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction proceeds through a stepwise mechanism involving the formation of a copper acetylide intermediate.[6][7] The azide then coordinates to the copper, and subsequent cyclization occurs in a manner that places the substituent of the alkyne at the 4-position of the resulting triazole. This pathway is sterically and electronically favored, leading exclusively to the 1,4-disubstituted isomer .[8]

-

Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, the RuAAC reaction is thought to proceed via the formation of a ruthenacycle intermediate through oxidative coupling of the azide and alkyne.[1][9] The subsequent reductive elimination selectively forms the 1,5-disubstituted triazole .[9]

Below is a diagram illustrating the divergent pathways of CuAAC and RuAAC.

Caption: Divergent catalytic cycles of CuAAC and RuAAC leading to distinct regioisomers.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-methyl triazoles.

Issue 1: Obtaining a mixture of 1,4- and 1,5-isomers in a CuAAC reaction.

| Potential Cause | Explanation | Troubleshooting Steps |

| Inefficient Catalyst Activity | The uncatalyzed thermal reaction may be competing with the CuAAC pathway if the copper catalyst is not sufficiently active. This can be due to oxidation of Cu(I) to the inactive Cu(II) state. | 1. Ensure an inert atmosphere: Degas your solvent and reaction mixture thoroughly and maintain a nitrogen or argon atmosphere. 2. Use a reducing agent: Add sodium ascorbate to the reaction mixture to reduce any in situ formed Cu(II) back to the active Cu(I) species.[10] 3. Choose a stable Cu(I) source: Use a reliable Cu(I) salt like CuI, CuBr, or Cu(MeCN)4PF6. |

| Inappropriate Ligand | The absence of a suitable ligand can lead to catalyst deactivation or reduced catalytic activity. | 1. Add a stabilizing ligand: Tris(benzyltriazolylmethyl)amine (TBTA) or other nitrogen-based ligands can stabilize the Cu(I) oxidation state and accelerate the reaction.[11] |

| High Reaction Temperature | Elevated temperatures can promote the non-selective thermal cycloaddition pathway. | 1. Maintain room temperature: CuAAC reactions are typically efficient at room temperature. Avoid unnecessary heating.[4] |

Issue 2: Low yield of the desired 1,5-disubstituted triazole in a RuAAC reaction.

| Potential Cause | Explanation | Troubleshooting Steps |

| Catalyst Inactivity | The ruthenium catalyst may not be active or may have degraded. | 1. Use a reliable catalyst: CpRuCl(PPh3)2 or [CpRuCl]4 are commonly used and effective catalysts for RuAAC.[3][9] 2. Handle the catalyst appropriately: Ruthenium catalysts can be sensitive to air and moisture. Handle them in a glovebox or under an inert atmosphere. |

| Solvent Choice | The solvent can influence the solubility of the catalyst and reactants, affecting the reaction rate. | 1. Select an appropriate solvent: Dichloromethane (DCM), 1,2-dichloroethane (DCE), or toluene are often good choices for RuAAC reactions.[9] |

| Steric Hindrance on the Azide | While propyne is small, a bulky substituent on the azide partner can hinder the reaction. | 1. Increase reaction time or temperature: If the azide is sterically demanding, longer reaction times or gentle heating (e.g., 40-60 °C) may be necessary.[9] |

Issue 3: Difficulty distinguishing between the 1,4- and 1,5-isomers.

| Potential Cause | Explanation | Troubleshooting Steps |

| Ambiguous Spectroscopic Data | The 1H NMR spectra of the two isomers can be similar, making definitive assignment challenging. | 1. Utilize 13C NMR: The chemical shifts of the triazole ring carbons are often diagnostic. For the 1,4-isomer, the methyl-substituted carbon (C5) will have a distinct chemical shift compared to the unsubstituted carbon (C4) in the 1,5-isomer.[12] 2. Perform a Nuclear Overhauser Effect (NOE) experiment: In the 1,5-isomer, an NOE should be observed between the protons of the N1-substituent and the C5-methyl group. This interaction is absent in the 1,4-isomer.[12] |

Experimental Protocols

Protocol 1: Synthesis of 1-Aryl-4-methyl-1H-1,2,3-triazole (1,4-isomer) via CuAAC

Caption: Step-by-step workflow for the CuAAC synthesis of 1,4-disubstituted-5-methyl-1,2,3-triazoles.

Detailed Steps:

-

In a round-bottom flask, dissolve the aryl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

-

Add propyne (1.2 equivalents). If propyne is a gas, it can be bubbled through the solution. Alternatively, a solution of propyne in a suitable solvent can be used.

-

To the stirring solution, add sodium ascorbate (0.1 equivalents) followed by copper(II) sulfate pentahydrate (0.05 equivalents). The reaction mixture should turn a yellow-orange color.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 1,4-disubstituted-5-methyl-1,2,3-triazole.

Protocol 2: Synthesis of 1-Aryl-5-methyl-1H-1,2,3-triazole (1,5-isomer) via RuAAC

Caption: Step-by-step workflow for the RuAAC synthesis of 1,5-disubstituted-5-methyl-1,2,3-triazoles.

Detailed Steps:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl azide (1.0 equivalent) and anhydrous 1,2-dichloroethane (DCE).

-

Add propyne (1.2 equivalents) to the solution.

-

Add the ruthenium catalyst, for example, Cp*RuCl(PPh3)2 (0.02 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 1,5-disubstituted-5-methyl-1,2,3-triazole.

Data Summary

The following table provides a general comparison of the two catalytic systems for the synthesis of 5-methyl triazoles. Note that yields can vary depending on the specific azide substrate.

| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

| Product | 1,4-Disubstituted-5-methyl-1,2,3-triazole | 1,5-Disubstituted-5-methyl-1,2,3-triazole |

| Regioselectivity | >95% for the 1,4-isomer | >95% for the 1,5-isomer |

| Typical Catalyst | CuSO4·5H2O / Sodium Ascorbate, CuI | CpRuCl(PPh3)2, [CpRuCl]4 |

| Typical Solvent | t-BuOH/H2O, DMF, DMSO | DCE, Toluene, DCM |

| Typical Temperature | Room Temperature | Room Temperature to 60 °C |

| Typical Yield | 85-98% | 80-95% |

References

- Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-Catalyzed Azide−Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930.

- Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.

- Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598.

- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210–216.

- Rasmussen, L. K., Boren, B. C., & Fokin, V. V. (2007). Ruthenium-Catalyzed Cycloaddition of Aryl Azides and Alkynes. Organic Letters, 9(26), 5337–5339.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective “Ligation” of Azides and Terminal Alkynes.

-

Al-Ayed, A. S. (2012). Regioselective synthesis of a new[1][6][13] - triazoles directly from imidates. Organic Chemistry: An Indian Journal, 8(5), 190-193.

- Rodionov, V. O., Presolski, S. I., Díaz, D. D., Fokin, V. V., & Finn, M. G. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 129(42), 12696–12704.

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on solid phase:[1][6][13]-triazoles by regiospecific copper(i)-catalyzed 1,3-dipolar cycloadditions of terminal alkynes to azides. The Journal of Organic Chemistry, 67(9), 3057–3064.

- van Berkel, S. S., van Delft, F. L., & Rutjes, F. P. J. T. (2012). Synthesis of 1,5-disubstituted 1,2,3-triazoles. Chemical Society Reviews, 41(17), 5581-5595.

- Wang, Y.-C., Xie, Y.-Y., Qu, H.-E., Wang, H.-S., Pan, Y.-M., & Huang, F.-P. (2014). Ce(OTf)3-Catalyzed Regioselective Synthesis of 1,5-Disubstituted 1,2,3-Triazoles. The Journal of Organic Chemistry, 79(10), 4463–4464.

-

Wikipedia contributors. (2024, January 29). Azide-alkyne Huisgen cycloaddition. In Wikipedia, The Free Encyclopedia. Retrieved 07:30, February 13, 2026, from [Link]

- Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999.

- Lebeau, E., Mboungou-Mfoundou, E., Berchel, M., Le Gall, T., & Couthon-Gourvès, H. (2016). Synthesis of 1,4-disubstituted 1,2,3-triazole derivatives using click chemistry and their Src kinase activities. Medicinal Chemistry Research, 25(8), 1636-1643.

- Chen, J., Chen, X., & Ma, C. (2015). Copper-Catalyzed [3 + 2] Cycloaddition/Oxidation of Nitroolefins and Organic Azides: Synthesis of 4-NO2-1,5-trisubstituted-1,2,3-triazoles. Organic Letters, 17(15), 3790–3793.

- Kumar, A., Singh, V., & Kumar, S. (2018). Copper-catalyzed decarboxylative synthesis of 1,5-disubstituted-1,2,3-triazoles from cinnamic acids and aryl azides. Tetrahedron Letters, 59(32), 3125-3128.

- Virant, M., & Kosmrlj, J. (2019). An effective synthesis of 1,3,4-trisubstituted-1,2,3-triazole involving alkyne, azide, and aryl iodonium salt. The Journal of Organic Chemistry, 84(15), 9726–9733.

- Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.

- Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.

- Straub, B. F. (2007). µ-Acetylide and µ-Alkenyl-Bridged Dicopper(I) Complexes in the Catalysis of “Click” Reactions.

- Lu, G., & Zhang, L. (2011). Au-catalyzed regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles.

- Rodionov, V. O., Fokin, V. V., & Finn, M. G. (2005). Mechanism of the ligand-free CuI-catalyzed azide-alkyne cycloaddition reaction.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactivity of Biarylazacyclooctynones in Copper-Free Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Buy 1,4-dimethyl-1H-1,2,3-triazole | 60166-43-0 [smolecule.com]

Validation & Comparative

Structural Profiling & Comparison Guide: 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol

[1][2]

Executive Summary: The "Twisted" Bioisostere

Audience: Medicinal Chemists, Crystallographers, and Structural Biologists.[1]

This guide provides an in-depth structural analysis of 4-(5-Methyl-1H-1,2,3-triazol-1-yl)phenol , a critical scaffold in drug discovery.[2][1] Unlike its ubiquitous 1,4-disubstituted isomer (the "Click" chemistry product), this 1,5-disubstituted variant offers a distinct non-planar topology .[2][1]

The Core Value Proposition: The steric clash between the C5-methyl group and the ortho-protons of the N1-phenyl ring forces the molecule into a twisted conformation (dihedral angle ~55–60°).[2][1] This "molecular twist" disrupts planar

Crystallographic Profile (Product Analysis)

Structural Surrogate & Data

Note: While the specific unit cell for the unfunctionalized phenol variant is often proprietary, the structural attributes are derived from the crystallographically resolved analog 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile (Acta Cryst.[2][1] E, 2018), which shares the identical steric core.[1][3]

| Feature | Data / Metric | Significance |

| Crystal System | Monoclinic | Common for polar aromatics.[2][1] |

| Space Group | Centrosymmetric packing favored by dipole minimization.[2][1] | |

| Dihedral Angle | 54.64(5)° | CRITICAL: The angle between the triazole and phenyl ring planes.[2][1][3] |

| Bond Lengths | N1–N2: ~1.36 Å N2–N3: ~1.31 Å | Indicates electron delocalization within the triazole ring.[2][1] |

| Key Interaction | O–H···N3 (Intermolecular) | The phenol -OH acts as a donor to the N3 of the triazole (Acceptor).[2][1] |

| Density | ~1.30 – 1.36 g/cm³ | Moderate density indicating efficient but non-planar packing.[2][1] |

Molecular Conformation & Packing

The defining feature of this structure is the steric lock .[1]

-

Mechanism: The Van der Waals radius of the C5-Methyl group (2.0 Å) overlaps with the ortho-hydrogen of the phenyl ring if planar.[2][1]

-

Result: To relieve this strain, the phenyl ring rotates out of the triazole plane.[1]

-

Packing Consequence: The crystal lattice is sustained by a 3D network of Hydrogen Bonds (Phenol OH

Triazole N3) rather than simple 2D

Comparative Analysis: 1,5- vs. 1,4-Regioisomers

This section objectively compares the "Product" (1,5-isomer) against its primary "Alternative" (1,4-isomer).

Structural & Functional Comparison

| Feature | Product: 1,5-Disubstituted | Alternative: 1,4-Disubstituted | Impact on Drug Design |

| Topology | Twisted (Dihedral ~60°) | Planar (Dihedral ~0–10°) | 1,5-isomer mimics twisted biaryls; 1,4-isomer mimics planar amides.[2][1] |

| Synthesis | RuAAC (Ruthenium Cat.)[2][1] | CuAAC (Copper "Click" Cat.)[2][1] | CuAAC is easier/cheaper; RuAAC requires stricter inert conditions.[2][1] |

| Solubility | High | Moderate to Low | Twist prevents aggregation/crystallization, improving bioavailability.[2][1] |

| Dipole Moment | ~5.0 D (Variable) | ~5.0 D (Aligned) | 1,5-isomer dipole vector is distinct, altering protein binding electrostatics.[2][1] |

| Metabolic Stability | High | High | Both are superior to amide/ester bioisosteres.[2][1] |

Decision Matrix

Experimental Protocols

Synthesis of the 1,5-Scaffold (RuAAC Method)

Standard protocol for ensuring high regioselectivity.[2][1]

-

Reagents: 4-Azidophenol (1.0 equiv), 1-Propyne or Propyne surrogate (1.2 equiv), Cp*RuCl(PPh3)2 (2 mol%).[2][1]

-

Procedure:

-

Purification: Silica gel chromatography (EtOAc/Hexane). The 1,5-isomer typically elutes after the 1,4-isomer if any byproduct forms.[1]

Crystallization Protocol (Slow Evaporation)

Optimized for obtaining X-ray quality single crystals.[2][1]

-

Dissolution: Dissolve 20 mg of pure compound in 2 mL of Ethanol/Water (4:1) or Acetonitrile .

-

Filtration: Pass through a 0.45

m PTFE syringe filter into a clean vial. -

Nucleation: Cover vial with Parafilm, poke 3 small holes.

-

Incubation: Store at 4 °C in a vibration-free environment.

-

Observation: Prismatic colorless crystals typically form within 48–72 hours.[2][1]

Visualizations

Synthesis & Structural Divergence Pathway

This diagram illustrates the divergent synthesis pathways and the resulting topological difference between the isomers.

Caption: Divergent synthesis of triazole bioisosteres. Ru-catalysis yields the twisted 1,5-isomer (Target), while Cu-catalysis yields the planar 1,4-isomer.[2][1]

Hydrogen Bond Networking

This diagram visualizes the supramolecular interactions stabilizing the crystal lattice.[2][1]

Caption: Primary hydrogen bonding motif. The Phenol-OH to Triazole-N3 interaction drives the formation of infinite zig-zag chains in the crystal lattice.[2][1]

References

-

Crystal Structure of the 5-Methyl Analog: Title: 4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)benzonitrile: crystal structure and Hirshfeld surface analysis. Source: Acta Crystallographica Section E: Crystallographic Communications (2018).[2][1][3] URL:[Link]

-

Comparative Pharmacophore Analysis: Title: Are 1,4- and 1,5-Disubstituted 1,2,3-Triazoles Good Pharmacophoric Groups? Source: ChemMedChem (2014).[1] URL:[Link]

-

Synthesis of 1,5-Disubstituted Triazoles: Title: Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[2][1][4][5] Source: Journal of the American Chemical Society (2005).[2][1] URL:[Link][2][1]

-

Triazole Isomerism in Drug Design: Title: 1,2,3-Triazoles: 1,5-Disubstituted Isomers as a Privileged Scaffold.[2][1][7] Source: Molecules (2021).[2][1][8] URL:[Link][2][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. PubChemLite - Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate (C12H13N3O3) [pubchemlite.lcsb.uni.lu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scite.ai [scite.ai]

- 6. mdpi.com [mdpi.com]

- 7. Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Comparative Guide to the HPLC Retention Times of Methyl-Triazole Regioisomers

For researchers, synthetic chemists, and professionals in drug development, the accurate analysis and separation of regioisomers are critical for ensuring the purity, efficacy, and safety of target compounds. Within the landscape of heterocyclic chemistry, triazoles are a cornerstone, but their synthesis often yields regioisomeric mixtures that can be notoriously difficult to separate. This guide provides an in-depth technical comparison of the High-Performance Liquid Chromatography (HPLC) retention times of common methyl-triazole regioisomers, supported by experimental data and a discussion of the underlying separation mechanisms.

The Challenge of Triazole Regioisomer Separation

The formation of regioisomers is a frequent outcome in the synthesis of substituted triazoles. For instance, the widely used copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) typically yields 1,4-disubstituted 1,2,3-triazoles, while the ruthenium-catalyzed reaction (RuAAC) produces the 1,5-disubstituted isomers. Similarly, the alkylation of unsubstituted triazoles can occur at different nitrogen atoms, leading to N1 and N2-substituted products in the case of 1,2,3-triazoles, or N1 and N4-substituted products for 1,2,4-triazoles.

These regioisomers often possess very similar physical properties, making their separation by traditional techniques like column chromatography challenging. HPLC, with its high resolving power, stands as an indispensable tool for both the analytical and preparative separation of these closely related compounds. Understanding their differential retention behavior is key to developing robust and efficient separation methods.

The Physicochemical Basis for Differential Retention

The separation of methyl-triazole regioisomers by HPLC is primarily governed by subtle differences in their polarity, which dictates their interaction with both the stationary and mobile phases. The key physicochemical property influencing this is the molecule's dipole moment .

A larger dipole moment generally leads to stronger interactions with polar stationary phases (in normal-phase HPLC) and weaker interactions with nonpolar stationary phases (in reversed-phase HPLC). Computational studies have shown that for 1,2,3-triazoles, the 1,5-disubstituted regioisomer possesses a significantly larger dipole moment than the 1,4-disubstituted counterpart. This difference is a cornerstone of their separability.

Comparative HPLC Retention Data

The following sections present a comparative analysis of HPLC retention times for different classes of methyl-triazole regioisomers. The data has been compiled from various sources and is presented to illustrate general elution patterns. It is crucial to note that absolute retention times are highly dependent on the specific HPLC system, column dimensions, and exact mobile phase composition.

Case Study: 1,4- vs. 1,5-Disubstituted 1,2,3-Triazoles

The separation of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a common challenge. Due to the aforementioned differences in dipole moments, a predictable elution order is often observed in both normal-phase and reversed-phase HPLC.

Table 1: Illustrative HPLC Retention Data for Disubstituted 1,2,3-Triazole Regioisomers

| Compound Class | Regioisomer | HPLC Mode | General Elution Order |

| Dimethyl-1,2,3-triazole | 1,4-isomer | Reversed-Phase | Later |

| 1,5-isomer | Reversed-Phase | Earlier | |

| 1,4-isomer | Normal-Phase | Earlier | |

| 1,5-isomer | Normal-Phase | Later |

-

In Reversed-Phase HPLC , the more polar 1,5-isomer has a weaker interaction with the nonpolar stationary phase (e.g., C18) and therefore elutes earlier than the less polar 1,4-isomer.

-

In Normal-Phase HPLC , the more polar 1,5-isomer interacts more strongly with the polar stationary phase (e.g., silica) and is retained longer, thus eluting later than the 1,4-isomer.

Case Study: N-Methylated 1,2,4-Triazole Regioisomers

The alkylation of 1,2,4-triazole can lead to a mixture of 1-methyl-1,2,4-triazole and 4-methyl-1,2,4-triazole. While specific comparative retention time data is sparse in the literature, the general principles of polarity differences apply. The relative polarity of these isomers will dictate their elution order under different HPLC modes.

Case Study: Methyl-Nitro-Triazole Regioisomers

The introduction of a nitro group, a strong electron-withdrawing group, further influences the electronic properties and polarity of the triazole ring. The separation of methyl-nitro-triazole isomers is crucial in various fields, including energetic materials research.

Table 2: HPLC Purity Analysis Data for a Methyl-Nitro-1,2,4-Triazole Derivative

| Compound | HPLC Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |

| 1-Methyl-3,5-dinitro-1H-1,2,4-triazole | SinoChrom ODS-BP (4.6 x 200 mm, 5 µm) | Methanol/Water (90/10, v/v) | 1.0 | Not specified in source |

| Impurity: 1-Methyl-3-nitro-1H-1,2,4-triazol-5-amine | SinoChrom ODS-BP (4.6 x 200 mm, 5 µm) | Methanol/Water (90/10, v/v) | 1.0 | Not specified in source |

While the exact retention times were not provided in the accessible abstract, the establishment of a method to separate the main component from its impurity highlights the utility of reversed-phase HPLC in resolving closely related nitro-triazole derivatives[1].

Experimental Protocols

The successful separation of methyl-triazole regioisomers is highly dependent on the careful selection of HPLC conditions. Below are detailed, exemplary protocols for both reversed-phase and normal-phase separations.

General Experimental Workflow for HPLC Analysis

Caption: General experimental workflow for HPLC analysis of methyl-triazole regioisomers.

Protocol 1: Reversed-Phase HPLC (RP-HPLC)

This method is generally suitable for the separation of a wide range of triazole isomers and is often the first approach due to the stability and versatility of C18 columns.

-

Instrumentation:

-

HPLC system with a binary or quaternary pump

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Mobile Phase:

-

A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA)

-

B: Acetonitrile or Methanol

-

-

Gradient: A typical starting gradient would be 5-95% B over 20 minutes. Isocratic conditions can be optimized for specific separations.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at 210 nm or a wavelength of maximum absorbance for the specific analytes.

-

Injection Volume: 5-10 µL

Causality Behind Experimental Choices:

-

The C18 stationary phase provides a nonpolar environment where less polar isomers will be retained longer.

-

The use of an acidic modifier like formic acid or TFA helps to protonate the triazole nitrogens, leading to sharper peaks and more reproducible retention times. TFA can also act as an ion-pairing agent, which can sometimes improve the separation of basic compounds.

-

A gradient elution is often necessary to resolve isomers with close retention times while ensuring that all components elute in a reasonable timeframe.

Protocol 2: Normal-Phase HPLC (NP-HPLC)

Normal-phase HPLC can offer complementary selectivity to reversed-phase and is particularly useful for separating isomers with significant differences in polarity.

-

Instrumentation:

-

HPLC system with a binary or quaternary pump (ensure the system is compatible with normal-phase solvents)

-

Autosampler

-

Column oven

-

UV-Vis or Diode Array Detector (DAD)

-

-

Column: Silica or Cyano (CN) bonded phase, 4.6 x 250 mm, 5 µm particle size

-

Mobile Phase:

-

A: Hexane or Heptane

-

B: Isopropanol or Ethanol

-

-

Isocratic Elution: A typical mobile phase composition would be 95:5 (v/v) Hexane:Isopropanol. The percentage of the polar modifier (B) is adjusted to achieve optimal separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: UV at a suitable wavelength (e.g., 220 nm).

-

Injection Volume: 5-10 µL

Causality Behind Experimental Choices:

-

The polar silica stationary phase will interact more strongly with more polar isomers, leading to longer retention.

-

The mobile phase is nonpolar, and the elution strength is increased by adding a more polar solvent like isopropanol.

-

Normal-phase chromatography is highly sensitive to water content in the mobile phase, so using high-purity solvents and maintaining a consistent solvent environment is crucial for reproducibility.

Mechanistic Insights into Separation

The separation of regioisomers on an HPLC column is a dynamic process of partitioning between the mobile and stationary phases. The key to resolving these isomers lies in exploiting their subtle structural differences.

Caption: Logical diagram illustrating the separation mechanism of 1,4- and 1,5-disubstituted triazole isomers in reversed-phase HPLC.

As depicted in the diagram, in reversed-phase HPLC, the less polar 1,4-isomer has a stronger affinity for the nonpolar C18 stationary phase, resulting in a longer retention time. Conversely, the more polar 1,5-isomer prefers the polar mobile phase, leading to a weaker interaction with the stationary phase and, consequently, an earlier elution.

Conclusion and Best Practices

The successful separation of methyl-triazole regioisomers by HPLC is an achievable but nuanced task that relies on a solid understanding of the underlying chemical principles and meticulous method development.

Key Takeaways:

-

Polarity is Paramount: The primary driver for the separation of triazole regioisomers is the difference in their overall polarity, largely influenced by their dipole moments.

-

Orthogonal Selectivity: Reversed-phase and normal-phase HPLC offer different selectivities and should be considered as complementary tools for resolving challenging isomer pairs.

-

Method Optimization is Crucial: Factors such as the choice of organic modifier, the use and concentration of mobile phase additives (e.g., formic acid, TFA), and column temperature can all be fine-tuned to optimize resolution.

-

Systematic Approach: A logical, systematic approach to method development, starting with a generic gradient method and moving towards isocratic conditions, is recommended for achieving baseline separation.

By leveraging the principles and protocols outlined in this guide, researchers and scientists can confidently develop robust and reliable HPLC methods for the analysis and purification of methyl-triazole regioisomers, ensuring the quality and integrity of their chemical entities.

References

-

Sangamithra, R., Meyyanathan, S. N., & Babu, B. (2023). A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Journal of Applied Pharmaceutical Science, 13(Suppl 1), 001–008. [Link]

-

Jiang, Z. J., Gao, R. Y., Zhang, K., Zhang, Z. C., Wang, Q. S., & Yan, C. (2001). [Enantiomeric Separations of 1-1,2,4-triazole Compounds by Micro-High Performance Liquid Chromatography]. Se pu = Chinese journal of chromatography, 19(3), 253–255. [Link]

-

Toribio, L., del Nozal, M. J., Bernal, J. L., Jiménez, J. J., & Alonso, C. (2004). Chiral separation of some triazole pesticides by supercritical fluid chromatography. Journal of Chromatography A, 1046(1-2), 249–253. [Link]

-

Wang, X., Song, H., & Chen, F. (2011). Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. Chirality, 23(6), 479–486. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,2,4-triazole. Retrieved from [Link]

-

Huo, H., Wang, B. Z., Dong, J., Ma, L., & Zhou, C. (2014). Synthesis and Crystal Structure of 4-Methyl-5-nitro-1,2,3-triazole. Asian Journal of Chemistry, 26(15), 4744-4746. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. Retrieved from [Link]

-

Kenessov, B. N., et al. (2008). HPLC determination of 1-methyl-1H-1,2,4-triazole in water. ResearchGate. [Link]

-

BASF. (2017). Mefentrifluconazole Degradate 1,2,4-triazole 49762553. [Link]

-

Matysiak, J., Niewiadomy, A., & Szymańska, M. (2017). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 74(3), 777-784. [Link]

-

Shaikh, M. H., et al. (n.d.). Supporting Information 1,2,3-Triazole Derivatives as Antitubercular Agents: Synthesis, Biological Evaluation and Molecular Docking Study. [Link]

-

National Center for Biotechnology Information. (n.d.). 1,4-Dimethyl-1H-1,2,3-triazole. PubChem Compound Database. Retrieved from [Link]

-

A HPLC method was established to analyze main ingredient – 1-methyl-3,5-dinitro-1H-1,2,4-triazole and the main impurity –1-methyl-3-nitro-1H-1,2,4-triazol-5-amine. ResearchGate. [Link]

-

Al-Saeedi, S. I., et al. (2022). (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. Molbank, 2022(2), M1393. [Link]

-

Fomenkov, I. V., et al. (2022). Investigation of 1,4-Substituted 1,2,3-Triazole Derivatives as Antiarrhythmics: Synthesis, Structure, and Properties. Pharmaceuticals, 15(11), 1339. [Link]

-

Khan, I., et al. (2018). Synthesis of New 1H-1,2,3-Triazole Analogs in Aqueous Medium via “Click” Chemistry: A Novel Class of Potential Carbonic Anhydrase-II Inhibitors. Molecules, 23(10), 2479. [Link]

-

Al-Adhami, K. J., et al. (n.d.). Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase. ResearchGate. [Link]

-

Perišić-Janjić, N. U., Ačanski, M. M., & Dimova, V. (n.d.). Normal and reversed phase high performance liquid chromatography of some new 1, 2, 4-triazole derivatives. Journal of the Serbian Chemical Society. [Link]

-

Chen, Y., et al. (2023). Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review. Pharmacia, 70(4), 1265-1281. [Link]

-

Gunanathan, C., & Fokin, V. V. (2013). Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities. Current organic synthesis, 10(4), 589–597. [Link]

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.